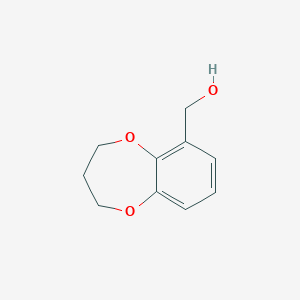

3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol

Description

BenchChem offers high-quality 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-7-8-3-1-4-9-10(8)13-6-2-5-12-9/h1,3-4,11H,2,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQQJECVNGTFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C2OC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383514 | |

| Record name | 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499770-81-9 | |

| Record name | 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol basic properties

An In-depth Technical Guide to the Basic Properties of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-dihydro-2H-1,5-benzodioxepin scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of molecules with significant biological activities. Derivatives of this seven-membered ring system have shown promise as β-adrenergic stimulants and muscarinic M3 receptor antagonists, highlighting their potential in the development of new therapeutic agents.[1] This guide provides a comprehensive technical overview of the basic properties of a key derivative, 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol.

This document will delve into the chemical and physical characteristics, a proposed synthetic route, and the expected spectroscopic profile of this compound. Furthermore, we will explore its potential applications as a versatile building block in drug discovery and development, offering insights for researchers in the field. It is important to distinguish this compound from its isomer, 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol, for which some data is also available in the literature.[2]

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | PubChem[3] |

| Molecular Weight | 180.20 g/mol | PubChem[3] |

| IUPAC Name | (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol | PubChem[3] |

| CAS Number | 499770-81-9 | - |

| Appearance | Predicted to be a solid at room temperature. | |

| Melting Point | Not experimentally determined. | - |

| Boiling Point | Not experimentally determined. | - |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. | - |

| XLogP3 | 1.1 | PubChem[3] |

| Topological Polar Surface Area | 38.7 Ų | - |

Synthesis and Reactivity

A straightforward and efficient synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol can be envisioned from its corresponding aldehyde, which is commercially available.[4][5]

Proposed Synthetic Protocol: Reduction of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde

This protocol details the reduction of the aldehyde functionality to a primary alcohol using lithium aluminum hydride (LiAlH₄), a potent reducing agent for polar double bonds.[6][7][8][9][10]

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Addition of Aldehyde: Dissolve 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath). The addition should be slow to control the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting aldehyde is completely consumed.

-

Quenching: Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is crucial for the safe decomposition of the excess hydride and the formation of a granular precipitate of aluminum salts.

-

Filtration and Extraction: Filter the resulting suspension through a pad of Celite® and wash the filter cake thoroughly with the reaction solvent. The filtrate contains the desired product.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude alcohol can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol.

Causality Behind Experimental Choices:

-

Inert Atmosphere: LiAlH₄ reacts violently with water and protic solvents. An inert atmosphere is essential to prevent its decomposition and ensure the safety of the reaction.

-

Anhydrous Solvents: The use of anhydrous solvents is critical for the same reasons as maintaining an inert atmosphere.

-

Low-Temperature Addition: The initial reaction between LiAlH₄ and the aldehyde is highly exothermic. Adding the aldehyde at 0 °C helps to control the reaction rate and prevent side reactions.

-

Fieser Workup: This specific quenching procedure is a well-established and safe method for decomposing LiAlH₄ and results in easily filterable aluminum salts, simplifying the workup process.

Synthetic Workflow Diagram

Caption: Synthetic route to the target molecule.

Reactivity of the Benzylic Alcohol

The primary alcohol functionality in 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol is a versatile handle for further chemical transformations. As a benzylic alcohol, it can undergo a variety of reactions, including:

-

Oxidation: It can be oxidized to the corresponding aldehyde or carboxylic acid using a range of oxidizing agents (e.g., PCC, PDC, TEMPO, or Swern oxidation for the aldehyde; Jones reagent or KMnO₄ for the carboxylic acid).

-

Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers under standard conditions (e.g., reaction with acyl chlorides or alkyl halides in the presence of a base).

-

Halogenation: It can be converted to the corresponding benzyl halide using reagents like SOCl₂ or PBr₃.

-

Nucleophilic Substitution: The hydroxyl group can be activated (e.g., by conversion to a tosylate or mesylate) to facilitate nucleophilic substitution reactions.

Spectroscopic Characterization

While experimental spectra for 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol are not available, a detailed prediction of its spectroscopic data can be made based on the known spectra of its parent scaffold and related benzylic alcohols.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

-

Aromatic Protons (δ 6.8-7.3 ppm): The three protons on the benzene ring are expected to appear in this region. The proton ortho to the hydroxymethyl group will likely be a doublet, the proton ortho to the dioxepin oxygen will be a doublet, and the proton in between will be a doublet of doublets.

-

Hydroxymethyl Protons (δ ~4.7 ppm): The two protons of the -CH₂OH group are expected to appear as a singlet, or a doublet if coupled to the hydroxyl proton.

-

Hydroxyl Proton (δ ~1.5-2.5 ppm): The -OH proton will likely appear as a broad singlet, and its chemical shift can vary depending on the concentration and solvent.

-

Dioxepin Protons (δ ~4.2 and ~2.2 ppm): The four protons of the dioxepin ring are in two different chemical environments. The two protons on the carbons adjacent to the oxygen atoms (-OCH₂-) are expected to appear as a triplet around δ 4.2 ppm. The two protons on the central carbon of the three-carbon chain (-CH₂-) are expected to appear as a quintet around δ 2.2 ppm.

¹H NMR Structural Relationship Diagram

Caption: Key proton environments for NMR.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

-

Aromatic Carbons (δ 115-155 ppm): Six signals are expected for the aromatic carbons. The two carbons attached to the dioxepin oxygens will be the most downfield.

-

Hydroxymethyl Carbon (δ ~65 ppm): The carbon of the -CH₂OH group is expected in this region.

-

Dioxepin Carbons (δ ~70 and ~30 ppm): The two equivalent -OCH₂- carbons are expected around δ 70 ppm, and the central -CH₂- carbon is expected around δ 30 ppm.

Predicted Infrared (IR) Spectrum

-

O-H Stretch (broad, ~3300-3400 cm⁻¹): A strong, broad absorption band characteristic of the hydroxyl group.[11][12][13][14]

-

C-H Aromatic Stretch (~3000-3100 cm⁻¹): Medium to weak bands.

-

C-H Aliphatic Stretch (~2850-2950 cm⁻¹): Medium to strong bands from the dioxepin and hydroxymethyl groups.

-

C=C Aromatic Stretch (~1500-1600 cm⁻¹): Medium to strong bands.

-

C-O Stretch (~1000-1250 cm⁻¹): Strong bands from the ether and alcohol C-O bonds.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 180.

-

Key Fragmentation Pathways:

-

Loss of H₂O (M⁺ - 18) to give a peak at m/z = 162.

-

Loss of the hydroxymethyl radical (M⁺ - 31) to give a peak at m/z = 149.

-

Cleavage of the dioxepin ring can lead to various fragment ions.

-

Potential Applications in Drug Development

The 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol molecule is a valuable starting point for the synthesis of compound libraries for high-throughput screening. The primary alcohol serves as a key functional group for derivatization, allowing for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) of this scaffold.

Role as a Scaffold in Medicinal Chemistry

Given that derivatives of the 3,4-dihydro-2H-1,5-benzodioxepin core have shown activity at G-protein coupled receptors (GPCRs) like adrenergic and muscarinic receptors, this molecule can be used to synthesize novel ligands for these and other targets. The synthesis of ethers, esters, and amines from the benzylic alcohol can lead to compounds with altered polarity, hydrogen bonding capabilities, and steric profiles, which can modulate their binding affinity and selectivity for specific biological targets.

Illustrative Signaling Pathway Involvement

The following diagram illustrates a hypothetical scenario where a derivative of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol could act as an antagonist at a muscarinic M3 receptor, a known target class for this scaffold.

Caption: Hypothetical antagonism of the M3 receptor.

Safety and Handling

No specific safety data sheet (SDS) is available for 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol. Therefore, it should be handled with the standard precautions for a novel chemical compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

- Infrared Absorption Band Shape Studies: Fundamental OH Stretching Vibration of Benzyl Alcohol Conformers in Dilute Carbon Tetrac. (URL not available)

- Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. (URL not available)

-

Show a mechanism for the lithium aluminum hydride reduction of be... - Pearson. (URL: [Link])

- Unraveling the Surface Reactions during Liquid-Phase Oxidation of Benzyl Alcohol on Pd/Al2O3: an in Situ

-

IR spectra of 0.5 mbar of benzyl alcohol adsorbed at 100 °C on (a) a... - ResearchGate. (URL: [Link])

-

3,4-dihydro-2H-1,5-benzodioxepine | C9H10O2 | CID 81635 - PubChem. (URL: [Link])

-

Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine - PrepChem.com. (URL: [Link])

-

1 H and 13 C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. - ResearchGate. (URL: [Link])

-

The carbon-13 and proton NMR chemical shift spectra of the compound. - ResearchGate. (URL: [Link])

-

Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed. (URL: [Link])

- Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. (URL not available)

-

LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate - Organic Chemistry Portal. (URL: [Link])

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (URL: [Link])

-

19.11: Reduction of Carboxylic Acids by Lithium Aluminum Hydride - Chemistry LibreTexts. (URL: [Link])

-

3,4-dihydro-2h-1,5-benzodioxepin-6-ylmethanol - PubChemLite. (URL: [Link])

-

3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde. (URL: [Link])

- 13-C NMR Chemical Shift Table.pdf. (URL not available)

-

Synthesis of 2H-1,5-benzodioxepin and 2,5-dihydro-1,6-benzodioxocin derivatives via ring-closing metathesis reaction - ResearchGate. (URL: [Link])

- EP0257521A2 - 3,4-Dihydro-2H-pyranes and process for their preparation - Google P

-

Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity - MDPI. (URL: [Link])

-

Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism - YouTube. (URL: [Link])

-

Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (URL: [Link])

-

2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine - MDPI. (URL: [Link])

- US11104697B2 - Process for the manufacture of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(((4AR,10AR)

- WO2010070667A2 - Novel process for the preparation of 7-((3-chloro-6-methyl-5,5-dioxo-6,11-dihydrodibenzo(c,f)(1,2) thiazepin-11-yl)amino)

- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and rel

-

2H-1,5-Benzodioxepin, 3,4-dihydro- - the NIST WebBook. (URL: [Link])

-

Mass Spectrometry Fragmentation Part 1 - YouTube. (URL: [Link])

- Mass Spectrometry: Fragment

-

3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of β-Adrenergic Stimulants. (URL: [Link])

-

3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol | C10H12O3 | CID 12637528 - PubChem. (URL: [Link])

-

3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol | C10H12O3 - PubChem. (URL: [Link])

-

Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry - ResearchGate. (URL: [Link])

-

LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines - PubMed. (URL: [Link])

-

3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | C10H10O3 - PubChem. (URL: [Link])

-

Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization - PMC - NIH. (URL: [Link])

-

Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids - MDPI. (URL: [Link])

-

BJOC - Search Results - Beilstein Journals. (URL: [Link])

-

Recent Advances in the Biological Activity of s-Triazine Core Compounds - PubMed. (URL: [Link])

-

Synthesis, Pharmacological Evaluation, and Molecular Modeling of Lappaconitine–1,5-Benzodiazepine Hybrids - MDPI. (URL: [Link])

- CN102924424A - Method for synthesizing doxepin hydrochloride - Google P

Sources

- 1. 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of β-Adrenergic Stimulants | Semantic Scholar [semanticscholar.org]

- 2. 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol | C10H12O3 | CID 2776393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 3,4-dihydro-2h-1,5-benzodioxepin-6-ylmethanol (C10H12O3) [pubchemlite.lcsb.uni.lu]

- 4. scbt.com [scbt.com]

- 5. labsolu.ca [labsolu.ca]

- 6. Show a mechanism for the lithium aluminum hydride reduction of be... | Study Prep in Pearson+ [pearson.com]

- 7. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. jcsp.org.pk [jcsp.org.pk]

- 13. Benzyl alcohol(100-51-6) IR Spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol

This guide provides a comprehensive overview of a primary synthetic pathway for 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol, a valuable building block in medicinal chemistry and drug development. The synthesis is presented with a focus on the underlying chemical principles, justification for procedural choices, and detailed experimental protocols.

Introduction: The Significance of the Benzodioxepine Scaffold

The 3,4-dihydro-2H-1,5-benzodioxepine moiety is a privileged scaffold in the design of biologically active molecules. Its conformational flexibility and ability to present substituents in a defined spatial arrangement make it an attractive core for interacting with various biological targets. The title compound, featuring a hydroxymethyl group, serves as a key intermediate for further elaboration into more complex derivatives, such as ligands for receptors and enzyme inhibitors.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The primary disconnection is at the C-O bonds of the seven-membered dioxepine ring, leading back to a catechol derivative and a suitable three-carbon electrophile. The hydroxymethyl group can be introduced via reduction of a corresponding aldehyde. This leads to a forward synthesis strategy that involves:

-

Formation of the Benzodioxepine Ring: A Williamson ether synthesis between 2,3-dihydroxybenzaldehyde and 1,3-dibromopropane to construct the core heterocyclic system.

-

Reduction of the Aldehyde: Conversion of the formyl group of the resulting 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde to a primary alcohol.

This pathway is advantageous due to the commercial availability of the starting materials and the robustness of the chosen reactions.

Visualizing the Synthetic Pathway

The following diagram illustrates the proposed synthetic route from 2,3-dihydroxybenzaldehyde to 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol.

(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol spectral data

An In-Depth Technical Guide to the Spectral Analysis of (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol

This technical guide provides a comprehensive analysis of the key spectral data for the compound (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol. Designed for researchers, chemists, and professionals in drug development, this document synthesizes predictive data with established spectroscopic principles to offer a robust characterization of the molecule. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the rationale behind spectral assignments and providing standardized protocols for data acquisition.

Introduction and Molecular Structure

(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol, with the molecular formula C₁₀H₁₂O₃, is a bifunctional organic molecule featuring a benzodioxepine core and a primary alcohol substituent.[1] The rigid, seven-membered dioxepine ring fused to the benzene ring creates a unique conformational and electronic environment, making its derivatives of interest in medicinal chemistry and materials science.[2][3] Understanding its spectral signature is fundamental for synthesis verification, quality control, and further structural modification.

The molecular weight of this compound is 180.20 g/mol , with a monoisotopic mass of 180.078644 Da.[1][4]

Figure 1: Structure of (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.0 - 7.2 | m | 2H | Ar-H (H-8, H-9) | Aromatic protons adjacent to the dioxepine ring, expected to be in a typical aromatic region. |

| ~ 6.9 | d | 1H | Ar-H (H-5) | Aromatic proton ortho to the electron-donating ether oxygen, likely shifted slightly upfield. |

| ~ 4.6 | s | 2H | -CH₂OH | Benzylic protons deshielded by the adjacent aromatic ring and the hydroxyl group.[5] |

| ~ 4.2 | t | 2H | O-CH₂ -CH₂ | Dioxepine protons adjacent to oxygen atoms (positions 2 and 4), deshielded. |

| ~ 2.5 | (broad s) | 1H | -OH | Labile hydroxyl proton; chemical shift is concentration and solvent dependent.[6] |

| ~ 2.1 | p | 2H | O-CH₂-CH₂ | Dioxepine protons at position 3, coupled to the four protons at positions 2 and 4. |

The aromatic region (δ 6.9-7.2 ppm) is expected to show a complex pattern for the three protons on the benzene ring. The proton at H-5, being ortho to an oxygen atom, will likely appear as a distinct doublet, while H-8 and H-9 may overlap. The benzylic protons (-CH₂OH) at ~4.6 ppm are a key signature, appearing as a singlet as they have no adjacent proton neighbors. The dioxepine ring protons should present as two distinct multiplets: the protons on carbons adjacent to the oxygens (~4.2 ppm) will be further downfield than the central methylene protons (~2.1 ppm) due to the deshielding effect of the electronegative oxygen atoms. The broad singlet for the hydroxyl proton is characteristic and its integration confirms the presence of the alcohol.[5][6]

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.[7]

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: ~3-4 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[7][8] Integrate all peaks.

Figure 2: Standard workflow for ¹H NMR data acquisition and processing.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. With 10 carbon atoms and expected symmetry, fewer than 10 signals might be anticipated if any carbons are chemically equivalent, though in this case all 10 are unique.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~145-150 | C4a, C9a | Aromatic carbons attached to ether oxygens, significantly deshielded. |

| ~135 | C6 | Aromatic carbon bearing the -CH₂OH group. |

| ~120-130 | C5, C8, C9 | Aromatic carbons bearing hydrogen atoms. |

| ~70 | C2, C4 | Dioxepine carbons adjacent to oxygen, appearing in the typical C-O region.[9] |

| ~64 | -C H₂OH | Benzylic carbon, deshielded by the aromatic ring and oxygen. |

| ~30 | C3 | Aliphatic carbon in the dioxepine ring, least deshielded of the ring carbons. |

The six aromatic carbons are expected between δ 120-150 ppm. The two carbons bonded to the ether oxygens (C4a, C9a) will be the most downfield in this region. The aliphatic region will contain three signals: the two equivalent carbons of the dioxepine ring adjacent to oxygen (C2, C4) around 70 ppm, the benzylic carbon (-C H₂OH) at a similar downfield position (~64 ppm), and the central dioxepine carbon (C3) significantly upfield (~30 ppm).[9]

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-50 mg) is beneficial.

-

Instrument Setup: Acquire on the same spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 512-2048, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Processing: Apply Fourier transformation with exponential multiplication, followed by phase and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.0 ppm).[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3600 - 3200 | O-H stretch (broad) | Alcohol (-OH) | A very strong and broad absorption is the hallmark of a hydrogen-bonded alcohol.[5][10] |

| 3100 - 3000 | C-H stretch | Aromatic C-H | Characteristic stretching for sp² hybridized C-H bonds. |

| 2950 - 2850 | C-H stretch | Aliphatic C-H | Stretching vibrations for the sp³ hybridized C-H bonds in the dioxepine and methylene groups. |

| 1600, 1500, 1450 | C=C stretch | Aromatic Ring | Skeletal vibrations of the benzene ring.[6] |

| ~1250 | C-O stretch | Aryl Ether | Asymmetric stretching of the Ar-O-C bond.[11] |

| ~1050 | C-O stretch | Primary Alcohol | Strong C-O stretching band characteristic of primary alcohols.[10][11] |

The most prominent and diagnostic peak will be the broad O-H stretch centered around 3300-3400 cm⁻¹, which confirms the presence of the alcohol functional group.[6] The spectrum will also clearly show both aromatic C-H stretches (just above 3000 cm⁻¹) and aliphatic C-H stretches (just below 3000 cm⁻¹). Two distinct C-O stretching bands are expected: a strong band around 1250 cm⁻¹ for the aryl ether linkages and another strong band around 1050 cm⁻¹ for the primary alcohol, confirming the molecule's core structural features.[11]

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and record the sample spectrum.

-

Number of Scans: Co-add 16-32 scans for a good signal-to-noise ratio.

-

Resolution: 4 cm⁻¹.

-

Range: 4000-400 cm⁻¹.

-

-

Processing: The spectrum is automatically ratioed against the background by the instrument software. Label significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through analysis of its fragmentation patterns.

| m/z (mass-to-charge) | Proposed Fragment | Rationale |

| 180 | [M]⁺˙ | Molecular ion. |

| 163 | [M - OH]⁺ | Loss of the hydroxyl radical. |

| 162 | [M - H₂O]⁺˙ | Dehydration, a common fragmentation for alcohols.[6] |

| 149 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical, analogous to benzylic cleavage. |

| 121 | [C₈H₉O]⁺ | Fragmentation within the dioxepine ring. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment resulting from benzylic cleavage and rearrangement.[12] |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of the entire dioxepine and methanol substituent. |

Under electron ionization (EI), the molecular ion peak at m/z 180 should be visible. The fragmentation is expected to be dominated by pathways that lead to stable benzylic-type cations. A key fragmentation pathway is the cleavage of the C-C bond between the aromatic ring and the methanol group, leading to the loss of a ·CH₂OH radical (31 Da) to form a fragment at m/z 149. Further fragmentation could lead to the highly stable tropylium ion at m/z 91, a common feature for compounds with a benzyl group.[12] Loss of water (18 Da) from the molecular ion to give a peak at m/z 162 is also a characteristic fragmentation pathway for alcohols.[6]

Figure 3: Proposed key fragmentation pathway for (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol in EI-MS.

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Q-TOF or Orbitrap instrument, for high-resolution mass measurement.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ or [M+Na]⁺ adducts.

-

Capillary Voltage: ~3-4 kV.

-

Mass Range: Scan from m/z 50 to 500.

-

-

Processing: Analyze the resulting spectrum to identify the exact mass of the parent ion adducts and any significant in-source fragments.

Conclusion

The structural characterization of (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol is definitively achieved through a combination of modern spectroscopic techniques. ¹H and ¹³C NMR confirm the precise arrangement of the carbon-hydrogen framework. IR spectroscopy provides unequivocal evidence of the key alcohol and ether functional groups. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. The data and protocols presented in this guide serve as a comprehensive reference for the identification and quality assessment of this compound in a research or industrial setting.

References

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79? Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic. (1970). The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra. Retrieved from [Link]

-

PubMed. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. Retrieved from [Link]

-

YouTube. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). Retrieved from [Link]

-

ResearchGate. (n.d.). Benzodiazepine Analogues. Part 22. Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives. Retrieved from [Link]

-

Spectroscopy Online. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

MassBank. (n.d.). Benzyl alcohols. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine. Retrieved from [Link]

-

Spectroscopy Online. (2017). Alcohols—The Rest of the Story. Retrieved from [Link]

-

YouTube. (2023). FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. Retrieved from [Link]

-

MPG.PuRe. (n.d.). Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen. Retrieved from [Link]

-

PubChemLite. (n.d.). 3,4-dihydro-2h-1,5-benzodioxepin-6-ylmethanol. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol. Retrieved from [Link]

-

ResearchGate. (2004). Synthesis of 2H-1,5-benzodioxepin and 2,5-dihydro-1,6-benzodioxocin derivatives via ring-closing metathesis reaction. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

- 1. PubChemLite - 3,4-dihydro-2h-1,5-benzodioxepin-6-ylmethanol (C10H12O3) [pubchemlite.lcsb.uni.lu]

- 2. The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol | C10H12O3 | CID 2776393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pure.mpg.de [pure.mpg.de]

- 8. scienceopen.com [scienceopen.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-Depth Technical Guide to 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, mechanistic insights, and a thorough examination of its chemical and potential biological properties.

Introduction: The Benzodioxepin Scaffold

The 3,4-dihydro-2H-1,5-benzodioxepin core is a privileged heterocyclic motif found in a variety of biologically active molecules.[1] This seven-membered ring system, fused to a benzene ring, imparts unique three-dimensional conformations that can facilitate interactions with biological targets.[2] Derivatives of the benzodioxepin scaffold have been explored for a range of pharmacological activities, including their potential as muscarinic M3 receptor antagonists, highlighting their relevance in the development of new therapeutics.[3] This guide focuses specifically on the 6-methanol substituted derivative, detailing its synthesis, characterization, and potential avenues for research and application.

Synthesis and Mechanistic Insights

The synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol is a multi-step process commencing with the formation of the core benzodioxepin ring system, followed by functionalization at the 6-position.

Step 1: Synthesis of the 3,4-dihydro-2H-1,5-benzodioxepine Backbone

The foundational step is the synthesis of the 3,4-dihydro-2H-1,5-benzodioxepine scaffold. A robust and commonly employed method involves the Williamson ether synthesis, reacting catechol with a suitable three-carbon dielectrophile, such as 1,3-dibromopropane.

Experimental Protocol:

-

To a solution of catechol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (2.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the catechol hydroxyl groups.

-

Add 1,3-dibromopropane (1.1 eq) to the reaction mixture.

-

Heat the reaction to 120°C and maintain for 48 hours.[4]

-

After cooling to room temperature, filter the reaction mixture and pour the filtrate into water.

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether.

-

Wash the combined organic extracts with an aqueous solution of sodium hydroxide followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 3,4-dihydro-2H-1,5-benzodioxepine.[4]

Causality of Experimental Choices: The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide ions. The use of an excess of potassium carbonate ensures complete deprotonation of the catechol. Heating is necessary to overcome the activation energy of the double SN2 reaction.

Step 2: Formylation of the Benzodioxepine Ring

The introduction of a formyl group at the 6-position of the benzodioxepine ring is a key functionalization step. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic rings.[5]

Experimental Protocol:

-

In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 1.1 eq) to anhydrous N,N-dimethylformamide (DMF) with stirring to form the Vilsmeier reagent.

-

To this mixture, add a solution of 3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) in DMF.

-

Allow the reaction to warm to room temperature and then heat to 60-80°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with an aqueous solution of sodium hydroxide or sodium carbonate.

-

Extract the product, 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde, with an organic solvent.

-

Wash the combined organic layers, dry over a suitable drying agent, and concentrate in vacuo.

-

Purify the crude aldehyde by column chromatography or recrystallization.

Mechanistic Insight: The Vilsmeier-Haack reaction proceeds via the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃.[2] The electron-rich benzodioxepine ring then acts as a nucleophile, attacking the Vilsmeier reagent in an electrophilic aromatic substitution reaction. Subsequent hydrolysis of the resulting iminium salt during aqueous workup yields the desired aldehyde.[2]

Step 3: Reduction of the Aldehyde to the Primary Alcohol

The final step is the reduction of the aromatic aldehyde to the corresponding primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it will not reduce the aromatic ring or the ether linkages.[6][7]

Experimental Protocol:

-

Dissolve 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde (1.0 eq) in a protic solvent such as methanol or ethanol.[8]

-

Cool the solution in an ice bath.

-

Add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Quench the reaction by the slow addition of water or dilute acid.

-

Remove the solvent under reduced pressure.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to yield 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol.

-

Further purification can be achieved by column chromatography if necessary.

Self-Validating System: The progress of each synthetic step should be monitored by TLC to ensure the complete consumption of the starting material before proceeding to the next step. The identity and purity of the intermediates and the final product must be confirmed by spectroscopic methods such as NMR and Mass Spectrometry.

Caption: Synthetic pathway to 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol.

Physicochemical and Spectroscopic Characterization

The structural elucidation and confirmation of purity of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol are established through a combination of physicochemical data and spectroscopic analysis.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [4] |

| Molecular Weight | 180.20 g/mol | [4] |

| CAS Number | 499770-81-9 | [4] |

| Appearance | Solid (predicted) | [6] |

| SMILES | OCC1=CC=CC2=C1OCCCO2 | [4] |

| InChIKey | OCQQJECVNGTFNT-UHFFFAOYSA-N | [4] |

Spectroscopic Analysis:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons of the alcohol, and the aliphatic protons of the dioxepine ring. The protons of the dioxepine ring will likely appear as multiplets due to their diastereotopic nature.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the unique carbon environments within the molecule. The chemical shifts will be influenced by the neighboring oxygen atoms and the aromatic ring.[9][10]

-

FTIR Spectroscopy: The infrared spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group.[3] Characteristic C-O stretching bands for the ether linkages and the alcohol will also be present, typically in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will be observed in their respective characteristic regions.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the hydroxymethyl group and cleavage of the dioxepine ring.

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Peaks/Signals |

| ¹H NMR | Aromatic protons (δ 6.8-7.2 ppm), Benzylic CH₂ (δ ~4.5 ppm), Dioxepine ring protons (δ 4.2-4.4 ppm, δ 2.1-2.3 ppm) |

| ¹³C NMR | Aromatic carbons (δ 115-150 ppm), Benzylic CH₂ (δ ~64 ppm), Dioxepine ring carbons (δ ~70 ppm, δ ~30 ppm) |

| FTIR (cm⁻¹) | ~3400 (O-H stretch, broad), ~2900 (C-H stretch), ~1600, 1500 (C=C aromatic stretch), ~1250, 1050 (C-O stretch) |

| Mass Spec (m/z) | 180 (M⁺), fragments corresponding to loss of H₂O, CH₂OH, and parts of the dioxepine ring |

Potential Applications and Biological Activity

While specific biological studies on 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol are limited, the broader class of benzodioxepin derivatives has shown promise in various therapeutic areas.

Muscarinic Receptor Antagonism: A notable study reported the discovery of 1,5-benzodioxepin derivatives as potent and selective muscarinic M3 receptor antagonists.[3] These compounds demonstrated efficacy in animal models of overactive bladder, suggesting a potential therapeutic application in urology.[3] The structural similarity of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol to these active compounds suggests it could be a valuable scaffold or intermediate for the development of new muscarinic receptor modulators.

Other Potential Activities: The benzodioxepine scaffold is present in molecules with a wide range of biological activities, including anticancer and anti-inflammatory properties.[11] Further screening of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol and its derivatives against various biological targets is a promising avenue for future research.

Caption: Postulated mechanism of action based on related benzodioxepin derivatives.

Safety and Handling

Specific safety data for 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol is not extensively documented. Therefore, precautions should be based on the known hazards of structurally related compounds, such as the parent 3,4-dihydro-2H-1,5-benzodioxepine.

Table 3: GHS Hazard Classifications for 3,4-dihydro-2H-1,5-benzodioxepine

| Hazard Statement | Classification | Source |

| H227 | Combustible liquid | [12] |

| H302 | Harmful if swallowed | [12] |

| H315 | Causes skin irritation | [12] |

| H319 | Causes serious eye irritation | [12] |

| H335 | May cause respiratory irritation | [12] |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with soap and water.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol is a synthetically accessible compound with a promising heterocyclic core. The synthetic route outlined in this guide provides a clear and logical pathway for its preparation. While experimental data on its biological activity is currently scarce, the known pharmacology of related benzodioxepin derivatives suggests that this compound and its future analogues are worthy of further investigation in drug discovery programs, particularly in the context of muscarinic receptor modulation. As with any novel chemical entity, appropriate safety precautions should be taken during its handling and use in a research setting.

References

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

Journal of the Chemical Society B: Physical Organic. The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra. [Link]

-

Matrix Fine Chemicals. (3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-6-YL)METHANOL. [Link]

-

MDPI. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. [Link]

-

PubChem. 3,4-dihydro-2H-1,5-benzodioxepine. [Link]

-

MDPI. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. [Link]

-

PubMed. 1,5-Benzodioxepin derivatives as a novel class of muscarinic M3 receptor antagonists. [Link]

-

PMC. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. [Link]

-

UNI ScholarWorks. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. [Link]

-

YouTube. 07.05 Other Reductions by Lithium Aluminum Hydride. [Link]

-

PMC. Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors. [Link]

-

Organic Syntheses. ASYMMETRIC SYNTHESIS OF (S)-N-Boc-3-HYDROXY-1-AMINOPENT-4-YNE. [Link]

-

PubMed Central. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. [Link]

-

ResearchGate. (PDF) Benzodiazepine Analogues. Part 22. Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives. [Link]

-

Common Conditions. Formylation. [Link]

-

Wikipedia. Duff reaction. [Link]

-

Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]

-

The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]

-

Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. [Link]

-

Bentham Science. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. [Link]

-

MDPI. FTIR Analysis for Determining Stability of Methanol–HVO Blends for Non-Road Engine Application. [Link]

-

ResearchGate. (PDF) FTIR Screening of phytochemicals from methanol leaf extract of Cardiospermum halicacabum. [Link]

-

Wikipedia. Lithium aluminium hydride. [https://en.wikipedia.org/wiki/Lithium_aluminium_hydride]([Link]_ hydride)

-

Cambridge University Press. Duff Reaction. [Link]

-

Connect Journals. Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives. [Link]

-

BYJU'S. Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis.. [Link]

-

Pharmacy & Pharmacology. Screening benzimidazole derivatives for atypical antipsychotic activity. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

PubChem. 3,4-Dihydro-2H-1,5-benzodioxepine-2-carboxylic acid. [Link]

-

MDPI. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. [Link]

-

ResearchGate. (PDF) Phytochemical screening and ftir analysis of ethanolic stem extract of vincetoxicum subramanii (A.N.Henry) mave & liede. [Link]

-

ResearchGate. High resolution NMR spectra of as-prepared samples. (a) 1H NMR spectrum.... [Link]

-

Doc Brown's Chemistry. CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of.... [Link]

-

Doc Brown's Chemistry. CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of.... [Link]

-

University of Regensburg. 13C NMR Spectroscopy. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Vilsmeier-Haack-Initiated Formylative Rearrangement of Spirodioxo-lan-5-ones into Functionalized 4,5,6,7-Tetrahydrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 7. rsc.org [rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3,4-dihydro-2H-1,5-benzodioxepine | C9H10O2 | CID 81635 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profile of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol

Foreword: Charting the Course of a Molecule's Potential

Understanding the Molecule: 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol

Before embarking on any experimental journey, a thorough understanding of the target molecule is paramount.

Chemical Structure:

Caption: Thermodynamic vs. Kinetic Solubility.

Factors Influencing Solubility

Several factors can significantly impact the solubility of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol:

-

pH: The presence of ionizable groups can dramatically alter solubility with changes in pH. The Henderson-Hasselbalch equation is a fundamental tool for understanding this relationship. While our target molecule does not have strongly acidic or basic groups, the hydroxyl group is very weakly acidic, though significant ionization is unlikely under physiological pH.

-

Temperature: The solubility of most solid compounds increases with temperature. [1]This relationship can be described by the van't Hoff equation. [2]* Polarity: The principle of "like dissolves like" is a useful guide. [3]Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.

-

Cosolvents: The addition of a water-miscible organic solvent (a cosolvent) can increase the solubility of poorly water-soluble compounds by reducing the polarity of the aqueous medium. [4][5][6]

Predictive Approaches to Solubility Assessment

Before extensive experimental work, computational models can provide valuable initial estimates of solubility.

In Silico Prediction

Various computational models, including quantitative structure-property relationship (QSPR) models, can predict solubility based on a molecule's structure. [7][8]These models use mathematical equations to correlate structural features with solubility. [7]While these predictions are useful for initial screening, they are not a substitute for experimental determination. [9]

Hansen Solubility Parameters (HSP)

HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). [10][11]A substance will be soluble in a solvent with similar HSP values. [12]By determining the HSP of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol, one can rationally select appropriate solvents for various applications.

Experimental Determination of Solubility Profile

A multi-faceted experimental approach is recommended to build a comprehensive solubility profile.

Thermodynamic Solubility Determination (Shake-Flask Method)

This is the definitive method for determining equilibrium solubility and is recommended for lead optimization and pre-formulation studies. [1][13] Protocol:

-

Preparation: Add an excess amount of solid 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol to a series of vials containing the desired aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and other relevant solvents.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours). [1]3. Phase Separation: After equilibration, allow the suspensions to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling: Carefully remove an aliquot of the supernatant, ensuring no solid material is transferred.

-

Quantification: Dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy. [14]

Caption: Thermodynamic Solubility Workflow.

Kinetic Solubility Determination (High-Throughput Method)

This method is ideal for early-stage discovery where rapid assessment of a large number of compounds is necessary. [15]Nephelometry is a common technique for this assay. [16] Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol in DMSO (e.g., 10 mM). [17]2. Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution into the aqueous buffer of interest. [18]3. Incubation: Incubate the plate for a short period (e.g., 2 hours) at a controlled temperature. [18]4. Measurement: Measure the turbidity of each well using a nephelometer, which detects light scattering from precipitated particles. [16]5. Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation. [16]

Caption: Kinetic Solubility Workflow.

Analytical Quantification

Accurate quantification of the dissolved compound is crucial for both thermodynamic and kinetic assays.

-

UV-Vis Spectroscopy: This technique measures the absorbance of light by the compound in solution. [19]A calibration curve of known concentrations versus absorbance must be generated to determine the concentration of unknown samples. [20]* High-Performance Liquid Chromatography (HPLC): HPLC offers higher specificity and is the preferred method, especially for complex matrices. A validated HPLC method with UV detection should be developed to separate and quantify 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise manner.

Table 1: Solubility Profile of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol

| Solvent/Buffer (pH) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

| pH 1.2 Buffer | 25 | [Experimental Data] | [Calculated Data] | Thermodynamic |

| pH 6.8 Buffer | 25 | [Experimental Data] | [Calculated Data] | Thermodynamic |

| pH 7.4 Buffer | 25 | [Experimental Data] | [Calculated Data] | Thermodynamic |

| pH 7.4 Buffer | 37 | [Experimental Data] | [Calculated Data] | Thermodynamic |

| Water | 25 | [Experimental Data] | [Calculated Data] | Thermodynamic |

| Ethanol | 25 | [Experimental Data] | [Calculated Data] | Thermodynamic |

| pH 7.4 Buffer | 25 | [Experimental Data] | [Calculated Data] | Kinetic |

Implications for Drug Development

The determined solubility profile will have significant implications for the development of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol.

Biopharmaceutics Classification System (BCS)

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability. [21]

-

Class I: High Solubility, High Permeability

-

Class II: Low Solubility, High Permeability

-

Class III: High Solubility, Low Permeability

-

Class IV: Low Solubility, Low Permeability

Determining the solubility of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol is the first step in its BCS classification, which can guide formulation strategies and potentially allow for biowaivers of in vivo bioequivalence studies. [22][23]

Formulation Strategies

If the aqueous solubility is found to be low, various formulation strategies can be employed to enhance it:

-

pH adjustment: If the compound shows pH-dependent solubility.

-

Cosolvents: Utilizing mixtures of water and biocompatible organic solvents. [24][25]* Surfactants: To form micelles that can encapsulate the drug.

-

Complexation: Using agents like cyclodextrins to form inclusion complexes.

-

Solid Dispersions: Dispersing the drug in a hydrophilic carrier.

Conclusion: A Foundation for Rational Drug Development

Characterizing the solubility profile of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol is not merely a data collection exercise; it is a fundamental step in understanding its potential as a therapeutic agent. By employing a combination of predictive modeling and rigorous experimental methodologies, researchers can gain a comprehensive understanding of this molecule's behavior in various solvent systems. This knowledge is indispensable for guiding medicinal chemistry efforts, designing effective formulations, and ultimately, accelerating the journey from the laboratory to the clinic.

References

-

Computational models for the prediction of drug solubility. (2025). ResearchGate. Retrieved from [Link]

-

How To Predict Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube. Retrieved from [Link]

-

Predicting the solubility of organic molecules. (2021). YouTube. Retrieved from [Link]

-

Solubility Parameters: Theory and Application. American Institute for Conservation. Retrieved from [Link]

-

Predictive modeling for solubility and bioavailability enhancement. (2024). Patheon pharma services. Retrieved from [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. (2021). PMC - PubMed Central. Retrieved from [Link]

-

Hansen solubility parameter. Wikipedia. Retrieved from [Link]

-

Pushing the limits of solubility prediction via quality-oriented data selection. (2021). PMC - NIH. Retrieved from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from [Link]

-

ADME Solubility Assay. BioDuro. Retrieved from [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Retrieved from [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. Retrieved from [Link]

-

Cosolvent. Wikipedia. Retrieved from [Link]

-

M9 Biopharmaceutics Classification System- Based Biowaivers. FDA. Retrieved from [Link]

-

How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Ejournal UPI. Retrieved from [Link]

-

Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules. ACS Publications. Retrieved from [Link]

-

Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository. Retrieved from [Link]

-

Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Modeling - ACS Publications. Retrieved from [Link]

-

Solubility of Organic Compounds. YouTube. Retrieved from [Link]

-

M9 Biopharmaceutics Classification System-Based Biowaivers. FDA. Retrieved from [Link]

-

The Basics of UV-Vis Spectrophotometry. Agilent. Retrieved from [Link]

-

A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery (RSC Publishing). Retrieved from [Link]

-

A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Poster. Retrieved from [Link]

-

THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. USP-NF. Retrieved from [Link]

-

Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. Retrieved from [Link]

-

Co-solvency and anti-solvent method for the solubility enhancement. Article. Retrieved from [Link]

-

SOLUBILITY MEASUREMENTS. ResearchGate. Retrieved from [Link]

-

ExperimentNephelometry Documentation. Emerald Cloud Lab. Retrieved from [Link]

-

FDA Publishes Guidance on Biopharmaceutics Classification System-Based Biowaivers. Article. Retrieved from [Link]

-

Hansen Solubility Parameters. Prof Steven Abbott. Retrieved from [Link]

-

How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. ResearchGate. Retrieved from [Link]

-

High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. PubMed. Retrieved from [Link]

-

Hansen Solubility Parameters 2000.pdf. Kinam Park. Retrieved from [https://www.kinampark.com/Hansen Solubility Parameters 2000.pdf]([Link] Solubility Parameters 2000.pdf)

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

M9 Biopharmaceutics Classification System-Based Biowaivers; International Council for Harmonisation; Guidance for Industry; Availability. Regulations.gov. Retrieved from [Link]

-

Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. ResearchGate. Retrieved from [Link]

-

UV/Vis Spectroscopy Guide. Mettler Toledo. Retrieved from [Link]

-

Mastering the Use of a UV Vis Spectrometer for Concentration Analysis. Persee. Retrieved from [Link]

-

m9 biopharmaceutics classification system-based biowaivers. FDA. Retrieved from [Link]

-

HSP Basics. Prof Steven Abbott. Retrieved from [Link]

-

Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. BEPLS. Retrieved from [Link]

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. scispace.com [scispace.com]

- 5. Cosolvent - Wikipedia [en.wikipedia.org]

- 6. bepls.com [bepls.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Solubility Parameters: Theory and Application [cool.culturalheritage.org]

- 11. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 12. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 13. uspnf.com [uspnf.com]

- 14. enamine.net [enamine.net]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. bmglabtech.com [bmglabtech.com]

- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 19. Овладение использованием UV Vis спектрометра для анализа концентрации - Persee [pgeneral.com]

- 20. researchgate.net [researchgate.net]

- 21. regulations.gov [regulations.gov]

- 22. fda.gov [fda.gov]

- 23. biopharminternational.com [biopharminternational.com]

- 24. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]

- 25. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Geometry of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol

Abstract

This technical guide provides a comprehensive exploration of the molecular geometry of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol, a heterocyclic compound of interest in medicinal chemistry and materials science. We delve into the conformational intricacies of the seven-membered dioxepine ring and the spatial orientation of the hydroxymethyl substituent. This document outlines a multi-faceted approach, integrating computational modeling with experimental validation through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies are detailed to provide researchers, scientists, and drug development professionals with a robust framework for characterizing the three-dimensional structure of this and related molecules, which is paramount for understanding its physicochemical properties and biological activity.

Introduction: The Significance of Molecular Geometry

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. For 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol, understanding its molecular geometry is crucial for predicting its interaction with biological targets, its solubility, and its crystal packing. The core of this molecule is the 3,4-dihydro-2H-1,5-benzodioxepin moiety, a seven-membered heterocyclic ring fused to a benzene ring. The conformational flexibility of this seven-membered ring, coupled with the rotational freedom of the hydroxymethyl group at the 6-position, results in a complex potential energy surface with multiple possible low-energy conformations.

This guide will systematically explore the determination of the preferred molecular geometry of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol, emphasizing the synergy between theoretical predictions and experimental verification.

Foundational Structural Insights: The Benzodioxepine Scaffold

The 3,4-dihydro-2H-1,5-benzodioxepin ring system is known to adopt several low-energy conformations, primarily the chair and twist-boat (or skew) forms[1]. The unsubstituted heterocyclic ring is generally understood to favor a chair conformation.[1] However, the presence of substituents can significantly influence the conformational equilibrium. For instance, substitution at the 3-position has been shown to increase the population of the skew conformation.[1] In the case of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol, the hydroxymethyl group is on the benzene ring, and its influence on the dioxepine ring's conformation is a key aspect of this investigation.

The primary geometric parameters that define the conformation of the benzodioxepine ring include:

-

Bond lengths: The distances between bonded atoms.

-

Bond angles: The angles formed by three consecutive bonded atoms.

-

Torsion (dihedral) angles: The angles between planes defined by four consecutive bonded atoms, which describe the puckering of the ring.

Computational Determination of Molecular Geometry

Computational chemistry provides a powerful toolkit for exploring the conformational landscape of flexible molecules like 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol. By employing quantum mechanical calculations, we can predict the relative energies of different conformers and identify the most stable geometries.

Theoretical Framework: Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2)

For accurate geometry optimizations of organic molecules, Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are well-established methods.

-

DFT offers a good balance between computational cost and accuracy, making it suitable for initial conformational searches and geometry optimizations of medium-sized molecules. The choice of functional is critical; hybrid functionals like B3LYP are commonly used.

-

MP2 provides a higher level of theory by incorporating electron correlation effects more explicitly. While computationally more demanding, MP2 calculations are often used to refine the geometries and relative energies of the most stable conformers identified at the DFT level.

The selection of an appropriate basis set is also crucial. A split-valence basis set, such as 6-31G* , is a good starting point for geometry optimizations, as it includes polarization functions to describe the anisotropic electron distribution in molecules with heteroatoms. For more accurate energy calculations, a larger basis set like 6-311+G(d,p) is recommended, which includes diffuse functions to better describe lone pairs and anions.

Step-by-Step Computational Workflow

The following protocol outlines a robust computational approach to determine the molecular geometry of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol:

-

Initial Structure Generation:

-

Construct the 2D structure of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol.

-

Generate initial 3D coordinates, considering plausible chair and twist-boat conformations for the dioxepine ring and various rotamers of the hydroxymethyl group.

-

-

Conformational Search:

-

Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to efficiently explore the potential energy surface and identify a set of low-energy conformers.

-

-

DFT Geometry Optimization:

-

Take the unique low-energy conformers from the conformational search.

-

Perform full geometry optimization for each conformer using DFT with a functional like B3LYP and a basis set such as 6-31G*.

-

This step will yield the optimized geometries and relative energies of the different conformers.

-

-

Frequency Calculations:

-

For each optimized structure, perform frequency calculations at the same level of theory.

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

The calculated vibrational frequencies can also be used to predict the infrared (IR) spectrum of the molecule.

-

-

Refinement with MP2 (Optional but Recommended):

-

For the most stable conformers identified by DFT, perform single-point energy calculations or full geometry optimizations at the MP2 level with a larger basis set (e.g., 6-311+G(d,p)) to obtain more accurate relative energies.

-

Visualization of the Computational Workflow

Caption: Computational workflow for determining molecular geometry.

Experimental Validation of Molecular Geometry

While computational methods provide invaluable theoretical insights, experimental validation is essential to confirm the predicted molecular geometry. X-ray crystallography and NMR spectroscopy are the two primary experimental techniques for this purpose.

X-ray Crystallography: The Gold Standard for Solid-State Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. This technique yields precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be directly calculated.

-

Crystal Growth:

-

Obtain high-purity 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol.

-

Grow single crystals suitable for X-ray diffraction (typically 0.1-0.3 mm in each dimension). Common techniques include slow evaporation of a saturated solution, vapor diffusion, and cooling crystallization from a variety of solvents (e.g., ethanol, ethyl acetate, hexane).

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

-

Structure Solution and Refinement:

-

Process the diffraction data (integration and scaling).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data using full-matrix least-squares methods.

-

The results from an X-ray crystallographic study should be presented in a clear and concise manner.

| Parameter | Value (Å or °) |

| Bond Lengths (Å) | |

| O1-C2 | e.g., 1.375(2) |

| C2-C3 | e.g., 1.510(3) |

| ... | ... |

| Bond Angles (°) | |

| O1-C2-C3 | e.g., 112.5(2) |

| C2-C3-C4 | e.g., 114.8(2) |

| ... | ... |

| Torsion Angles (°) | |

| C9-O1-C2-C3 | e.g., -65.2(2) |

| O1-C2-C3-C4 | e.g., 58.9(2) |

| ... | ... |

| Caption: Table of key geometric parameters from X-ray crystallography. |

NMR Spectroscopy: Probing Geometry in Solution

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. For 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol, several NMR experiments can provide crucial geometric information.

-

¹H NMR Spectroscopy: The chemical shifts and coupling constants of the protons in the dioxepine ring are sensitive to their local electronic environment and dihedral angles. The Karplus equation relates the three-bond proton-proton coupling constant (³JHH) to the dihedral angle, providing valuable information about the ring's conformation.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments (e.g., 1D NOE, 2D NOESY, or ROESY) detect through-space interactions between protons that are close to each other (typically < 5 Å). The intensity of an NOE correlation is inversely proportional to the sixth power of the distance between the protons, providing powerful constraints for determining the relative orientation of different parts of the molecule.

-

Sample Preparation:

-

Dissolve a high-purity sample of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

-

Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum to determine chemical shifts and coupling constants.

-

Perform a 2D NOESY or ROESY experiment with an appropriate mixing time to observe through-space correlations.

-

-

Data Analysis:

-